molecular formula C15H23NO6 B14391964 Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate CAS No. 89768-06-9

Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate

Cat. No.: B14391964
CAS No.: 89768-06-9
M. Wt: 313.35 g/mol
InChI Key: DRWFHGKWFVQYBZ-UHFFFAOYSA-N
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Description

Triethyl 2-azabicyclo[221]heptane-2,3,3-tricarboxylate is a chemical compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to ensure high yield and selectivity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for epoxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent for converting carbonyl groups to alcohols.

    Substitution: Various nucleophiles, such as amines and alcohols, can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The presence of carboxylate groups enhances its solubility and reactivity, facilitating its role in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate stands out due to the presence of three carboxylate groups, which significantly enhance its reactivity and potential applications. The combination of a bicyclic structure with multiple functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

89768-06-9

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate

InChI

InChI=1S/C15H23NO6/c1-4-20-12(17)15(13(18)21-5-2)10-7-8-11(9-10)16(15)14(19)22-6-3/h10-11H,4-9H2,1-3H3

InChI Key

DRWFHGKWFVQYBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2CCC(C2)N1C(=O)OCC)C(=O)OCC

Origin of Product

United States

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